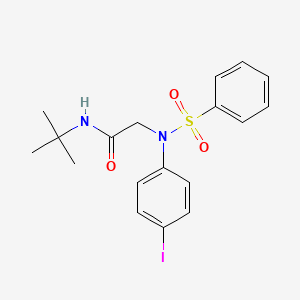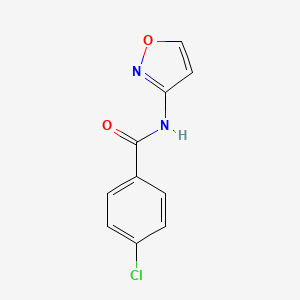![molecular formula C16H13Cl2F3N2O B4655210 N-[1-(2,4-dichlorophenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4655210.png)
N-[1-(2,4-dichlorophenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea
描述
N-[1-(2,4-dichlorophenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea, commonly known as Diuron, is a herbicide that has been widely used in agriculture to control weeds. It belongs to the family of urea herbicides, which are known for their broad-spectrum activity against various types of weeds. Diuron has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学研究应用
Diuron has been extensively studied for its scientific research applications, including its use as a herbicide in agriculture, its effect on the environment, and its potential use in cancer treatment. Diuron has been shown to have a broad-spectrum activity against various types of weeds, making it an effective herbicide in agriculture. However, its extensive use has led to its accumulation in the environment, where it can have harmful effects on aquatic organisms and other non-target species. Recent research has also shown that Diuron has potential anti-cancer activity, making it a promising candidate for cancer treatment.
作用机制
Diuron exerts its herbicidal activity by inhibiting photosynthesis in plants. It binds to the D1 protein in the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. This leads to the disruption of the electron transport chain, which ultimately results in the death of the plant. The mechanism of action of Diuron in cancer treatment is not fully understood, but it has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
Diuron has been shown to have various biochemical and physiological effects on plants and animals. In plants, Diuron inhibits photosynthesis, which leads to the disruption of the electron transport chain and the accumulation of reactive oxygen species, ultimately resulting in the death of the plant. In animals, Diuron has been shown to have harmful effects on the liver, kidneys, and reproductive system. It has also been shown to have endocrine-disrupting effects, which can lead to developmental abnormalities.
实验室实验的优点和局限性
Diuron has several advantages for lab experiments, including its broad-spectrum activity against various types of weeds, its availability, and its relatively low cost. However, its use in lab experiments is limited by its potential toxicity to humans and animals, as well as its potential to accumulate in the environment. Therefore, proper safety precautions should be taken when handling Diuron in lab experiments.
未来方向
There are several future directions for the research on Diuron, including its potential use in cancer treatment, its effect on the environment, and its potential as a tool for studying photosynthesis. Further research is needed to fully understand the mechanism of action of Diuron in cancer treatment and to develop more effective and less toxic derivatives. Additionally, more research is needed to understand the long-term effects of Diuron on the environment and to develop more sustainable methods for weed control in agriculture. Finally, Diuron can be used as a tool for studying photosynthesis, as it inhibits the electron transport chain, which is a key component of the photosystem II complex.
属性
IUPAC Name |
1-[1-(2,4-dichlorophenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2F3N2O/c1-9(13-6-5-11(17)8-14(13)18)22-15(24)23-12-4-2-3-10(7-12)16(19,20)21/h2-9H,1H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJIXNXIOXBXRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2,4-Dichlorophenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(isobutylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B4655130.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[5-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4655134.png)
![N-[4-(aminosulfonyl)phenyl]-4-(methylsulfonyl)-1-piperazinecarbothioamide](/img/structure/B4655144.png)

![3-(1,3-benzodioxol-5-yl)-4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-6-methylisoxazolo[5,4-b]pyridine](/img/structure/B4655157.png)
![N-(2-{[(2,2-dimethyl-3,7-dioxo-2,3-dihydropyrano[2,3-g]chromen-4(7H)-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B4655162.png)
![2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzothiazole](/img/structure/B4655165.png)

![4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B4655170.png)
![4-[(ethylsulfonyl)amino]-N-(3-phenylpropyl)benzamide](/img/structure/B4655185.png)
![N-(3-methylphenyl)-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B4655192.png)
![N-[2-(4-morpholinyl)ethyl]-3-propoxybenzamide](/img/structure/B4655197.png)

![4-({3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}amino)benzoic acid](/img/structure/B4655218.png)